molecular formula C5H8N2O2 B184310 1H-Imidazole-4,5-dimethanol CAS No. 33457-48-6

1H-Imidazole-4,5-dimethanol

Cat. No. B184310
CAS RN: 33457-48-6
M. Wt: 128.13 g/mol
InChI Key: AGJXDKGTTMVHOU-UHFFFAOYSA-N
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Description

1H-Imidazole-4,5-dimethanol is a chemical compound with the CAS Number: 33457-48-6 and Linear Formula: C5H8N2O2 . It has a molecular weight of 128.13 . The IUPAC name for this compound is (1H-imidazole-4,5-diyl)dimethanol .


Molecular Structure Analysis

The molecular structure of 1H-Imidazole-4,5-dimethanol consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and two hydroxyl groups attached to the carbon atoms at the 4th and 5th positions .


Chemical Reactions Analysis

While specific chemical reactions involving 1H-Imidazole-4,5-dimethanol are not detailed in the retrieved sources, imidazole derivatives are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

1H-Imidazole-4,5-dimethanol has a melting point of 162 °C and a predicted boiling point of 487.6±35.0 °C . Its density is predicted to be 1.445±0.06 g/cm3 . It is a white to almost white powder or crystal .

Scientific Research Applications

  • Reactivity and Spectroscopic Characterization : Imidazole derivatives like 1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole-2-yl acetate and 1-(4-bromophenyl)-4,5-dimethyl-1H-imidazole-2-yl acetate have been synthesized and their spectroscopic properties investigated. These studies included IR, FT-Raman, NMR spectra, and molecular dynamics simulations. These derivatives show potential for electrophilic attack and inhibitory activity against hydrolase inhibitor (Hossain et al., 2018).

  • Luminescence Sensing : Imidazole dicarboxylate-based lanthanide(III)-organic frameworks demonstrate selective sensitivity to benzaldehyde-based derivatives, showcasing potential as fluorescence sensors (Shi et al., 2015).

  • Antimicrobial Activity : Certain imidazole derivatives have shown antimicrobial activity against bacterial strains, both in gram-positive and gram-negative bacteria (Thomas et al., 2018).

  • Corrosion Inhibition : Imidazole derivatives have been synthesized and evaluated for their corrosion inhibition efficacy on mild steel in acidic solutions. These studies indicated that certain derivatives exhibit significant corrosion inhibition efficiency (Prashanth et al., 2021).

  • Synthesis of Fused Imidazoles : The electrophilic properties of 4H-imidazoles have been utilized to introduce nucleophilic building blocks, leading to the synthesis of fused imidazoles and new chromophores (Atzrodt et al., 2000).

  • Local Anesthetic Agents : 1,2,4,5-Tetrasubstituted imidazole derivatives have been synthesized and assessed as local anesthetic agents, comparing their efficacy with lidocaine (Ran et al., 2015).

  • Organic Precursor of ZnO Nanoparticles : N1-Hydroxy-2,4,5-trisubstituted imidazoles have been suggested as organic precursors for the synthesis of zinc oxide nanoparticles (Padhy et al., 2010).

Future Directions

Imidazole derivatives have been the focus of recent research due to their broad range of chemical and biological properties . They are key components in a variety of functional molecules used in everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name

[4-(hydroxymethyl)-1H-imidazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c8-1-4-5(2-9)7-3-6-4/h3,8-9H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJXDKGTTMVHOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341527
Record name 1H-Imidazole-4,5-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33457-48-6
Record name 1H-Imidazole-4,5-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Reflux dimethyl 4,5 imidazole dicarboxylate (1.8 g) in THF (tetrahydrofuran) with 2.5 equivalents of LAH lithium aluminum hydride). Neutralize with NH4Cl solution and filter. Concentrate the filtrate under vacumm and extract the product with ethanol. Remove the solvent, filtrate through alumina using a THF solvent to give the title compound.
Quantity
1.8 g
Type
reactant
Reaction Step One
[Compound]
Name
LAH lithium aluminum hydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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